molecular formula C18H30N4O2 B11804713 tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B11804713
M. Wt: 334.5 g/mol
InChI Key: STAJOBMKCAAQBU-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a piperazine ring, a pyridine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-ethylpiperazine with an appropriate alkylating agent.

    Pyridine Ring Formation: The next step involves the formation of the pyridine ring through a cyclization reaction.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl ((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
  • tert-Butyl ((4-methoxybenzyl)-3-methylpiperazine-1-carboxylate)

Uniqueness

tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl N-[[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C18H30N4O2/c1-6-21-9-11-22(12-10-21)16-8-7-15(14(2)20-16)13-19-17(23)24-18(3,4)5/h7-8H,6,9-13H2,1-5H3,(H,19,23)

InChI Key

STAJOBMKCAAQBU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)CNC(=O)OC(C)(C)C)C

Origin of Product

United States

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